Product packaging for Isothiazole-3-carbaldehyde(Cat. No.:CAS No. 34490-97-6)

Isothiazole-3-carbaldehyde

Cat. No.: B3261575
CAS No.: 34490-97-6
M. Wt: 113.14 g/mol
InChI Key: UTYMNDRFIGGIDB-UHFFFAOYSA-N
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Description

Isothiazole-3-carbaldehyde is a valuable chemical building block featuring a five-membered aromatic ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom (C3H3NS), with a formyl functional group at the 3-position . This structure makes it a privileged, multifunctional intermediate for constructing diverse compound libraries in medicinal chemistry and agrochemical research. The isothiazole core is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating a wide range of biological activities . The aldehyde group is a key reactive handle for further synthetic transformations, enabling access to novel chemical space via reactions such as condensation, reduction, and nucleophilic addition. Isothiazole derivatives have shown significant pharmacological profiles, with some compounds reaching clinical application, such as the antibacterial drug sulfamethyzole and neuroleptics like ziprasidone and perospirone . Recent research highlights the application of similar isothiazole-carbaldehyde scaffolds in developing novel bioactive molecules. For instance, derivatives of 4,5-dichlorothis compound have been synthesized and incorporated into complex heterocyclic systems like pyrans and chromenes, demonstrating intrinsic antitumor activity and synergistic effects with known cytostatics . This underscores the utility of such aldehydes in pioneering new therapeutic candidates. Furthermore, the isothiazole ring is known to participate in various chemical reactions typical of heteroaromatic systems, including ring-opening transformations and oxidation of the sulfur atom, which can lead to reactive dioxides (sultams) with their own distinct biological profiles, such as enzyme inhibition and antiproliferative effects . This compound is offered for Research Use Only. It is intended for use by qualified laboratory and research professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3NOS B3261575 Isothiazole-3-carbaldehyde CAS No. 34490-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-thiazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NOS/c6-3-4-1-2-7-5-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYMNDRFIGGIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34490-97-6
Record name 1,2-thiazole-3-carbaldehyde
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Synthetic Methodologies for Isothiazole 3 Carbaldehyde and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing the isothiazole (B42339) core and introducing the aldehyde group have been foundational. These include building the heterocyclic ring from acyclic precursors, modifying existing functional groups on a pre-formed ring, and direct formylation of the isothiazole nucleus.

The formation of the isothiazole ring is the cornerstone of synthesizing its derivatives. Cyclization reactions typically involve constructing the five-membered ring from open-chain compounds that contain the requisite nitrogen, sulfur, and carbon atoms.

One established method involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297) (NH₄OAc). organic-chemistry.org This approach operates under metal- and catalyst-free conditions and proceeds through a [4 + 1] annulation. organic-chemistry.org The reaction cascade includes sequential imine formation, cyclization, and aerial oxidation to form the C–N and S–N bonds, yielding 3,5-disubstituted isothiazoles. organic-chemistry.org Another strategy is the base-promoted cycloaddition of alkynyl oxime ethers, which can utilize sodium sulfide (B99878) (Na₂S) as the sulfur source. organic-chemistry.org Three-component reactions involving enaminoesters, fluorodibromoiamides/esters, and elemental sulfur also provide a pathway to isothiazoles through the formation of new C–S, C–N, and N–S bonds. organic-chemistry.org

Table 1: Selected Cyclization Strategies for Isothiazole Ring Formation

Starting Materials Reagents Key Features
β-Ketodithioesters / β-Ketothioamides NH₄OAc Metal-free, [4 + 1] annulation, aerial oxidation. organic-chemistry.org
Alkynyl oxime ethers Na₂S, Base One-pot transformation with good functional group tolerance. organic-chemistry.org
Enaminoesters, Fluorodibromoiamides/ester Sulfur Three-component reaction, high selectivity. organic-chemistry.org
3-Aminopropenethiones Chromium trioxide on silica (B1680970) gel Solvent-free oxidative cyclization. thieme-connect.com

Once the isothiazole ring is formed, the 3-carbaldehyde group can be generated by oxidizing a suitable precursor at the C3 position. A common precursor is a methyl group (3-methylisothiazole) or a hydroxymethyl group. The parent isothiazole compound was historically prepared through the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate (B83412) (KMnO₄), followed by decarboxylation. chemicalbook.com This highlights the utility of oxidation in manipulating the isothiazole system. chemicalbook.com

Oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides is another route that can lead to isothiazole derivatives, demonstrating the integration of ring formation and oxidation. chemicalbook.com From a preparative standpoint, solvent-free oxidation of precursors is a promising approach; for instance, the oxidative cyclization of 3-aminopropenethiones can be achieved using chromium trioxide supported on silica gel. thieme-connect.com

Table 2: Examples of Oxidation in Isothiazole Synthesis

Precursor Oxidant/Reagent Product Type
5-Amino-1,2-benzoisothiazole Alkaline KMnO₄ Isothiazole-4,5-dicarboxylic acid (intermediate). chemicalbook.com
α,β-Unsaturated thiocarboxylic acid amides Various oxidants 5-Aminoisothiazole derivatives. chemicalbook.com
3-Aminopropenethiones CrO₃ on SiO₂ 4-Cyanoisothiazoles. thieme-connect.com

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.com This reaction introduces a formyl group (-CHO) onto the ring system. mychemblog.com The process involves using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). mychemblog.comyoutube.com

The electron-rich isothiazole ring can undergo electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion). youtube.com The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde, in this case, Isothiazole-3-carbaldehyde. mychemblog.comyoutube.com The reaction is efficient and serves as a direct route to introduce the carbaldehyde functionality onto a pre-existing isothiazole nucleus.

Table 3: Vilsmeier-Haack Reaction Details

Substrate Reagents Intermediate Product
Isothiazole DMF, POCl₃ Iminium salt This compound

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of methods that are more environmentally benign, efficient, and resource-conscious. These principles have been applied to the synthesis of isothiazoles, leading to metal-free strategies and the use of alternative energy sources like microwaves.

The avoidance of heavy or toxic metal catalysts is a key goal of green chemistry. Several metal-free approaches for synthesizing isothiazoles have been developed. As previously mentioned, the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides with ammonium acetate is a prime example of a metal-free (4+1) annulation reaction. organic-chemistry.orgthieme-connect.com This method is noted for being operationally simple and carbon-economic. organic-chemistry.org

Another notable metal-free approach is the neat (solvent-free) synthesis of isothiazoles promoted by ammonium thiocyanate (B1210189). rsc.org This method is simple, rapid, and eco-friendly. rsc.org Such strategies reduce waste and avoid the costs and environmental hazards associated with metal catalysts. researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and milder reaction conditions compared to conventional heating. sphinxsai.comijpsjournal.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those related to isothiazoles. nih.gov

For instance, the solvent-free oxidative cyclization of 3-aminopropenethiones to form 4-cyanoisothiazoles can be performed under microwave irradiation for just 1–2 minutes, compared to 2–3 hours at room temperature, without affecting the yield. thieme-connect.com Microwave-assisted synthesis has also been employed for creating imidazo[2,1-b]thiazole (B1210989) derivatives, where it provided the product in excellent yield (96%) within 6 minutes. researchgate.net The synthesis of novel thiazolyl-pyridazinediones via a three-component reaction under microwave irradiation highlights the efficiency of this technique, with reaction times of only 4–8 minutes. nih.gov These examples underscore the potential of microwave assistance to create isothiazole derivatives in a highly efficient and green manner. researchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method
Oxidative cyclization of 3-aminopropenethiones 2–3 hours at room temperature. thieme-connect.com 1–2 minutes. thieme-connect.com
Synthesis of quinolinyl thiosemicarbazones Lower yield (by ~10%). nih.gov Higher yield (89-98%), 3-5 minutes. nih.gov
Synthesis of thiazolyl-pyridazinediones N/A High yield, 4-8 minutes. nih.gov
Synthesis of imidazo[2,1-b]thiazoles N/A 96% yield, 6 minutes. researchgate.net

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach minimizes waste, reduces reaction times, and simplifies purification processes, aligning with the principles of green chemistry. In the context of isothiazole synthesis, MCRs provide a powerful tool for generating diverse libraries of derivatives.

Key MCR strategies for synthesizing isothiazole-related scaffolds include:

Isocyanide-Based Multicomponent Reactions (I-MCR): These reactions are a cornerstone of MCR chemistry. The Groebke–Blackburn–Bienaymé reaction (GBBR), a notable I-MCR, has been successfully employed for the one-pot synthesis of fused heterocyclic systems like imidazo[2,1-b]thiazoles. mdpi.com This reaction typically involves an aldehyde, an amine, and an isocyanide, demonstrating the power of MCRs to rapidly build molecular complexity.

Sequential Cascade Reactions: Another approach involves designing a sequence of reactions that occur in a single pot. For instance, a [4+1] annulation strategy has been developed for the synthesis of 3,5-disubstituted isothiazoles. organic-chemistry.org This method utilizes β-ketodithioesters or β-ketothioamides with ammonium acetate (NH₄OAc) under metal-free conditions. The reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade, forming the crucial C-N and S-N bonds of the isothiazole ring in one operation. organic-chemistry.org

Orthogonal Reaction Protocols: Complex libraries of isothiazole derivatives can be constructed using one-pot protocols that combine multiple, non-interfering (orthogonal) reactions. For example, the synthesis of triazole-containing isothiazolidine (B1259544) 1,1-dioxides has been achieved using a one-pot click/aza-Michael or a click/OACC (oxime-activated carbonate coupling) esterification protocol. nih.govresearchgate.net These methods allow for the rapid diversification of the isothiazole core scaffold. nih.govresearchgate.net

The table below details a representative one-pot protocol for the synthesis of triazole-containing isothiazole derivatives, illustrating the convergence and efficiency of this methodology.

Table 1: One-Pot Click/OACC Esterification for Isothiazole 1,1-Dioxide Derivatives nih.gov
ParameterCondition/Reagent
Starting ScaffoldIsothiazole 1,1-dioxide
Reactant 1Acid (1.2 equiv.)
Reactant 2Azide (2 equiv.)
Coupling ReagentOACC (1.5 equiv.)
Catalyst SystemCuI (30 mol%), DBU (10 mol%)
SolventAnhydrous CH₂Cl₂
Temperature50 °C
Time12 h

Principles of Green Chemistry in Isothiazole Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign, economically viable, and sustainable. The application of these principles to the synthesis of isothiazoles aims to mitigate the issues associated with conventional methods, such as the use of hazardous solvents, slow reaction rates, and significant waste generation. mdpi.com

Key green chemistry strategies employed in isothiazole synthesis include:

Use of Green Solvents and Catalysts: A major focus of green chemistry is replacing hazardous organic solvents with eco-friendly alternatives like water or ionic liquids, or eliminating them entirely. mdpi.commdpi.com Similarly, toxic and expensive metal catalysts are being replaced with greener alternatives such as hypervalent iodine, molecular iodine, or heterogeneous catalysts that can be easily recovered and reused. mdpi.com

Solvent-Free (Neat) Synthesis: Conducting reactions without a solvent minimizes waste and can often accelerate reaction rates. A simple, rapid, and eco-friendly neat synthesis of isothiazoles has been developed using ammonium thiocyanate. rsc.org This solvent-free approach, promoted by chromium trioxide supported on silica gel, can also be used for the oxidative cyclization of 3-aminopropenethiones, with reactions completing in minutes under microwave irradiation. thieme-connect.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are inherently atom-economical as they combine several starting materials into a single product with minimal byproducts. mdpi.com

The adoption of these green principles not only reduces the environmental footprint of isothiazole synthesis but also often leads to more efficient, cost-effective, and safer chemical processes. researchgate.net

Specific Synthetic Protocols for Functionalized this compound Analogs

The aldehyde functional group at the C-3 position of the isothiazole ring is a versatile handle for further chemical transformations, making this compound a valuable building block. Specific protocols have been developed to synthesize this core structure and its functionalized analogs, particularly those bearing substituents like chlorine atoms, which are themselves useful for subsequent modifications.

Optimal procedures have been established for synthesizing isothiazole derivatives containing an active chlorine atom at position 5 and various functional groups, including an aldehyde, at position 3. belnauka.by These compounds serve as reactive intermediates for creating substances with high potential biological activity. belnauka.by

A key synthetic application of this compound derivatives is their use in condensation reactions. For example, 4,5-dichloro-1,2-thiazole-3-carbaldehyde undergoes a one-pot condensation with dithiooxamide, followed by oxidation, to yield 2,5-bis(4,5-dichloro-1,2-thiazol-3-yl) nih.govmdpi.comthiazolo[5,4-d] nih.govmdpi.comthiazole (B1198619). researchgate.net This demonstrates the utility of the carbaldehyde group in constructing more complex, fused heterocyclic systems.

The table below outlines a general protocol for the functionalization of a substituted isothiazole-3-carboxylic acid, a common precursor to the corresponding carbaldehyde.

Table 2: Synthesis of Functionalized Isothiazole Derivatives epa.gov
StepReactionKey Reagents/ConditionsProduct Type
1Selective Reduction of Carboxylic AcidBH₃3-Hydroxymethylisothiazole
2Oxidation of Alcohol (not detailed in source)Standard oxidizing agents (e.g., PCC, DMP)This compound
3Acylation of related hydroxymethyl derivatives4,5-Dichloroisothiazole-3-carbonyl chlorideEster with two azole fragments

Furthermore, functional isoxazole (B147169) and isothiazole derivatives can be synthesized through a multi-step process starting from related benzaldehydes. This involves the reduction of an aldehyde to an alcohol using sodium tetrahydridoborate, followed by acylation with isothiazole-3-carboxylic acid chlorides to form ester linkages, showcasing the versatility of these heterocyclic building blocks in constructing diverse molecular architectures. researchgate.net

Chemical Reactivity and Mechanistic Studies of Isothiazole 3 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C3 position of the isothiazole (B42339) ring is a primary site for a variety of chemical transformations, including condensation and derivatization reactions. These reactions are fundamental in constructing more complex molecular architectures.

Condensation Reactions for Schiff Base and Imine Formation

The reaction of isothiazole-3-carbaldehyde with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group) and is typically catalyzed by an acid. nih.gov The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration. youtube.comredalyc.org

The general reaction can be represented as follows:

this compound + R-NH₂ ⇌ Isothiazole-3-yl-methanimine + H₂O

These Schiff bases are valuable intermediates in organic synthesis and have been investigated for their biological activities. nih.govmdpi.com For instance, Schiff bases derived from various heterocyclic aldehydes, including those with a thiazole (B1198619) moiety, have shown promising antimicrobial and antioxidant properties. nih.gov

Table 1: Examples of Schiff Bases Derived from Heterocyclic Aldehydes

Aldehyde ReactantAmine ReactantResulting Schiff BaseReference
Naphtha[1,2-d]thiazol-2-amineSubstituted aromatic aldehydesSubstituted benzylideneaminonaphthothiazoles nih.gov
2-amino benzo[d]thiazoleAromatic aldehydes/ketones(E)-N-(benzo[d]thiazol-2-yl) propan-2-imine niscpr.res.in
Indole-3-carbaldehyde2-aminothiazole derivativesIndole-based Schiff bases

Knoevenagel Condensation and Related Carbonyl Additions

This compound readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds. This reaction is a powerful tool for carbon-carbon bond formation and is typically catalyzed by a weak base. sphinxsai.combanglajol.info The reaction involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a new α,β-unsaturated compound. sphinxsai.com

A variety of active methylene compounds can be employed in this reaction, leading to a diverse range of products that are valuable intermediates in the synthesis of fine chemicals and biologically significant heterocyclic compounds. banglajol.inforesearchgate.net Microwave irradiation has been shown to be an efficient method for promoting Knoevenagel condensations, often leading to higher yields and shorter reaction times. banglajol.info

Table 2: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds

AldehydeActive Methylene CompoundCatalystProduct TypeReference
Aromatic AldehydesMalononitrile, Ethyl CyanoacetateUrea (Microwave)Substituted Olefins banglajol.info
IsophthalaldehydeMalononitrile, Methyl CyanoacetatePiperidineKnoevenagel Condensation Products sphinxsai.com
Aromatic AldehydesMalononitrile, Ethyl CyanoacetateGaCl₃α,β-unsaturated compounds researchgate.net
Pyrazole-3-carbaldehydesCyclic active methylenesZn(Proline)₂Knoevenagel Condensation Products researchgate.net

Derivatization Reactions for Diverse Chemical Scaffolds

The aldehyde functionality of this compound serves as a key handle for the synthesis of a wide array of chemical scaffolds, many of which are of interest in medicinal chemistry. orientjchem.orgnih.gov The isothiazole ring itself is a component of various biologically active molecules, and derivatization at the C3-aldehyde position allows for the exploration of structure-activity relationships. chemicalbook.comarkat-usa.org

Derivatization strategies often involve the initial conversion of the aldehyde to other functional groups or using it as an anchor point for building more complex structures. For example, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to a variety of heterocyclic systems through multi-step reaction sequences. These transformations provide access to novel isothiazole derivatives with potential applications as pharmaceuticals and agrochemicals.

Reactivity of the Isothiazole Heterocycle

The isothiazole ring, being an aromatic heterocycle, exhibits its own characteristic reactivity, which can be influenced by the nature of its substituents. Both electrophilic and nucleophilic attacks on the ring are possible, as are cycloaddition reactions.

Electrophilic and Nucleophilic Transformations on the Ring System

The isothiazole ring is generally susceptible to electrophilic substitution, with the position of attack being influenced by the existing substituents. ias.ac.in For thiazoles, which are structurally related to isothiazoles, electrophilic substitution preferentially occurs at the C5 position. ias.ac.inwikipedia.org The electron density distribution in the isothiazole ring makes certain positions more prone to attack.

Nucleophilic attack on the isothiazole ring can also occur, particularly on isothiazolium salts where the ring is activated. cdnsciencepub.com Studies on isothiazolium salts have shown that nucleophiles can attack at the ring sulfur atom, leading to ring-opening reactions. cdnsciencepub.com The site of nucleophilic attack can be influenced by the nature of the nucleophile and the substituents on the isothiazole ring. For instance, reactions of isothiazolium salts with sodium benzoylacetate have been shown to proceed via initial nucleophilic attack at the sulfur atom. cdnsciencepub.com

Cycloaddition Reactions, Including (3+2)-Heterocyclizations

Isothiazole derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component in Diels-Alder reactions, or as dipolarophiles in 1,3-dipolar cycloadditions. clockss.org Isothiazol-3(2H)-one 1,1-dioxides, for example, readily undergo [π4+π2] cycloadditions with various dienes and 1,3-dipoles. clockss.org These reactions are often highly regioselective. clockss.org

A significant synthetic route to isothiazoles involves (3+2)-heterocyclization reactions. thieme-connect.com This approach involves the reaction of a three-atom fragment with a two-atom fragment to construct the five-membered isothiazole ring. thieme-connect.com For example, the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of 4-arylisothiazoles. thieme-connect.com Another example is the 1,3-dipolar cycloaddition of nitrile sulfides to alkynes, which yields isothiazole derivatives. medwinpublishers.comresearchgate.net

Functional Group Interconversions on the Isothiazole Core

The aldehyde functional group at the C3 position of the isothiazole ring serves as a versatile handle for a variety of chemical transformations. These functional group interconversions allow for the synthesis of a diverse range of isothiazole derivatives. Key reactions include oxidation, olefination, and conversion to nitrogen-containing functional groups.

Oxidation to Carboxylic Acid: The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, isothiazole-3-carboxylic acid. This transformation is a fundamental step in the synthesis of amides, esters, and other acid derivatives. Strong oxidizing agents are typically employed for this conversion. fiveable.mesolubilityofthings.com

Wittig Olefination: this compound undergoes the Wittig reaction, a widely used method for forming carbon-carbon double bonds. thieme-connect.de This reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent), such as those derived from triphenylphosphine (B44618). The reaction is highly reliable for converting the carbonyl group into an alkene, offering a route to vinyl-substituted isothiazoles. nih.govacs.org The stereoselectivity of the reaction can often be controlled by the choice of ylide and reaction conditions.

Formation of Imines and Oximes: The carbonyl group reacts with primary amines to form imines (Schiff bases) and with hydroxylamine (B1172632) to form oximes. These reactions are typically reversible and may require acid or base catalysis. The resulting imines and oximes are valuable intermediates themselves, for instance, oximes can be dehydrated to form nitriles (isothiazole-3-carbonitrile). vanderbilt.edu

The table below summarizes key functional group interconversions starting from this compound.

Starting MaterialReagent(s)ProductFunctional Group Transformation
This compoundPotassium Permanganate (B83412) (KMnO₄)Isothiazole-3-carboxylic acidAldehyde to Carboxylic Acid
This compoundMethyltriphenylphosphonium bromide / Strong Base3-VinylisothiazoleAldehyde to Alkene
This compoundHydroxylamine (NH₂OH)This compound oximeAldehyde to Oxime
This compoundAcetic Anhydride (Ac₂O) / Heat (from oxime)Isothiazole-3-carbonitrileOxime to Nitrile

Reactions Mediated by Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles that readily react with the electrophilic carbonyl carbon of this compound. wikipedia.org These reactions are fundamental for carbon-carbon bond formation, leading to the synthesis of secondary alcohols. libretexts.orgmasterorganicchemistry.com

Grignard Reagents: Grignard reagents (R-MgX) add to the aldehyde to form a magnesium alkoxide intermediate. leah4sci.com Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol. masterorganicchemistry.commasterorganicchemistry.com This method allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the carbon atom that was formerly the carbonyl carbon.

Organolithium Reagents: Organolithium reagents (R-Li) are generally more reactive than their Grignard counterparts but behave in a similar fashion with aldehydes. nih.gov The highly polar carbon-lithium bond facilitates a nucleophilic attack on the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The reaction produces a lithium alkoxide intermediate, which upon acidic workup, gives the secondary alcohol. masterorganicchemistry.com The choice between Grignard and organolithium reagents may depend on the desired reactivity and the presence of other functional groups in the molecule.

The following table details representative reactions of this compound with various organometallic reagents.

Starting MaterialOrganometallic ReagentIntermediateFinal Product (after H₃O⁺ workup)
This compoundMethylmagnesium bromide (CH₃MgBr)Magnesium alkoxide1-(Isothiazol-3-yl)ethanol
This compoundPhenyllithium (C₆H₅Li)Lithium alkoxideIsothiazol-3-yl(phenyl)methanol
This compoundEthylmagnesium chloride (CH₃CH₂MgCl)Magnesium alkoxide1-(Isothiazol-3-yl)propan-1-ol
This compoundn-Butyllithium (n-BuLi)Lithium alkoxide1-(Isothiazol-3-yl)pentan-1-ol

Elucidation of Reaction Mechanisms

Understanding the step-by-step pathways of reactions involving this compound is crucial for optimizing conditions and predicting outcomes. The mechanisms for the Wittig reaction and organometallic additions are well-established in organic chemistry.

Mechanism of Wittig Reaction: The reaction of this compound with a phosphorus ylide, for example, triphenylphosphine methylide (Ph₃P=CH₂), proceeds through a concerted mechanism.

Nucleophilic Attack: The nucleophilic ylide carbon attacks the electrophilic carbonyl carbon of the aldehyde. Simultaneously, the carbonyl oxygen attacks the electrophilic phosphorus atom.

Oxaphosphetane Intermediate: This concerted attack leads to the formation of a cyclic, four-membered ring intermediate known as an oxaphosphetane.

Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly collapses. The phosphorus-oxygen bond and the carbon-carbon double bond are formed as the ring fragments.

Products: This fragmentation yields the desired alkene (3-vinylisothiazole) and a stable triphenylphosphine oxide byproduct, the formation of which is a strong thermodynamic driving force for the reaction.

Mechanism of Organometallic Addition: The addition of Grignard or organolithium reagents to this compound follows a two-step nucleophilic addition mechanism. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Addition: The organometallic reagent acts as a potent source of a carbanion (e.g., R⁻). This carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of the this compound. masterorganicchemistry.com This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate (either a magnesium or lithium salt). youtube.com

Protonation (Workup): The reaction mixture is treated with a mild acid (acidic workup, often denoted as H₃O⁺). The negatively charged oxygen of the alkoxide intermediate is protonated, yielding the final neutral secondary alcohol product. masterorganicchemistry.com

Applications in Organic Synthesis and Advanced Materials Science

Role as a Key Synthetic Building Block in Heterocyclic Chemistry

The isothiazole (B42339) nucleus is a significant structural motif in medicinal and agricultural chemistry, and its derivatives exhibit a broad spectrum of biological activities. thieme-connect.comresearchgate.net Isothiazole-3-carbaldehyde, in particular, serves as a crucial starting material for the synthesis of various substituted isothiazoles. thieme-connect.com The aldehyde functionality at the C3 position is a key reactive site, allowing for a multitude of chemical transformations.

As a synthetic building block, its utility stems from the ability of the aldehyde group to participate in:

Condensation Reactions: Reacting with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other C=N bonded systems.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of isothiazole derivatives.

Carbon-Carbon Bond Forming Reactions: Participating in reactions like the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions to extend the carbon framework.

Halogen-containing isothiazoles are noted as particularly convenient synthetic building blocks, enabling the creation of a wide variety of substituted isothiazoles that can function as biologically active substances or as ligands for metal complexes. thieme-connect.com The isothiazole ring itself is relatively stable, allowing for selective manipulation of the aldehyde group, making this compound a predictable and reliable component in multi-step synthetic sequences. researchgate.net

Construction of Complex Heterocyclic Systems

The reactivity of this compound makes it an excellent precursor for the construction of more elaborate and fused heterocyclic systems. Organic chemists have utilized this compound to access novel molecular architectures with potential applications in pharmacology and materials science. medwinpublishers.comresearchgate.net

One notable application is in the synthesis of fused ring systems where the isothiazole ring is annulated with other heterocycles. For instance, derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have been used to synthesize compounds like 6-(4-chlorophenyl)-3-methylisothiazolo[5,4-d]-4H-1,3-oxazin-4-one. nih.gov This demonstrates how the isothiazole core can be elaborated into more complex polycyclic structures.

Furthermore, isothiazoles have been condensed with pyrazole (B372694) rings to create promising fungicidal compounds. thieme-connect.comresearchgate.net Strategies involving the modification of substituents on the isothiazole nucleus have also been employed to create intricate structures, such as isothiazole-containing steroids. thieme-connect.comresearchgate.net The synthesis of tetrazole-based hybrids linked with thiazole (B1198619) ring systems has also been explored for potential antimicrobial applications. nih.gov These examples underscore the value of isothiazole derivatives as foundational units for building molecular complexity.

Table 1: Examples of Complex Heterocyclic Systems Derived from Isothiazole Precursors

Precursor TypeResulting Complex SystemPotential ApplicationReference(s)
5-Amino-3-methyl-4-isothiazolecarboxylic Acid DerivativeIsothiazolo[5,4-d]-1,3-oxazin-4-onePharmacological agents nih.gov
Substituted IsothiazoleIsothiazole-containing steroidsBioactive compounds thieme-connect.comresearchgate.net
Isothiazole condensed with pyrazolePyrazolo[3,4-c]isothiazolesFungicides thieme-connect.comresearchgate.net
Isothiazole-thiazole derivativesVariedFungicides nih.gov
Thiazole-linked tetrazoleTetrazole-thiazole hybridsAntimicrobial agents nih.gov

Precursors for Advanced Organic Materials (General)

The isothiazole heterocyclic system is recognized as a fundamental building block for new materials that possess intriguing electronic, mechanical, or biological properties. medwinpublishers.comresearchgate.net The inherent aromaticity and the presence of sulfur and nitrogen heteroatoms in the isothiazole ring can impart useful characteristics to polymers and other advanced organic materials. This compound, as a functionalized monomer precursor, offers a chemical handle to incorporate this heterocyclic unit into larger macromolecular structures. The development of novel molecular structures based on the isothiazole framework is an active area of research aimed at creating materials with tailored properties. medwinpublishers.comresearchgate.net

Design and Synthesis of Ligands for Metal Complexes

Isothiazole derivatives have been investigated for their potential use as ligands in coordination chemistry. thieme-connect.comresearchgate.net The nitrogen atom of the isothiazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This compound is a particularly useful precursor for designing multidentate ligands.

The aldehyde group can be readily converted into an imine (a Schiff base) through condensation with a primary amine. If the amine-containing molecule has other donor atoms (e.g., another amine, a hydroxyl group, or a thiol), the resulting Schiff base can act as a bidentate, tridentate, or even tetradentate ligand. These types of ligands play a significant role in controlling the modification of organic reactions catalyzed by their transition metal complexes. orientjchem.org

The synthesis of such ligands allows for the creation of stable metal complexes with a variety of transition metals. researchgate.netnih.gov These complexes have potential applications in catalysis, materials science, and as bioactive compounds. thieme-connect.comorientjchem.org For example, thiazole-derived ligands have been used to synthesize Fe(III), Pd(II), and Cu(II) complexes which, in turn, can serve as powerful catalysts in organic reactions, such as the synthesis of pyrazole-4-carbonitrile derivatives. acs.org The resulting metal complexes often exhibit unique electronic and photophysical properties. orientjchem.orgnih.gov

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

No specific studies detailing the electronic structure or molecular orbital analysis, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions for Isothiazole-3-carbaldehyde, were found. For related heterocyclic aldehydes, such as thiazole-based derivatives, the electronic properties are known to be significantly influenced by the nature and position of substituents. The aldehyde group, being an electron-withdrawing group, would be expected to influence the electron density distribution across the isothiazole (B42339) ring, impacting its reactivity and intermolecular interactions. However, without specific calculations, any discussion remains speculative.

Quantum Chemical Calculations and Modeling

There is no available research that has published results from quantum chemical calculations, including Density Functional Theory (DFT) studies using common functionals and basis sets like B3LYP/6-31G or B3LYP/6-311+G, specifically for this compound. Such studies are crucial for determining optimized molecular geometry, vibrational frequencies, and various electronic properties. While DFT has been widely applied to other thiazole (B1198619) and isothiazole derivatives to understand their stability and reactivity, this specific compound appears to have been overlooked in the computational literature. researchgate.netresearchgate.net

Prediction and Validation of Reaction Pathways and Transition States

Computational studies predicting the reaction pathways for the synthesis or derivatization of this compound, or identifying the transition states of these reactions, are not present in the available literature. Theoretical chemistry plays a vital role in elucidating reaction mechanisms, but this has not been applied to the specific case of this compound. General synthesis routes for isothiazoles are known, but their specific energetic profiles and transition state geometries have not been computationally modeled for this compound.

Structure-Reactivity Relationship Investigations

While structure-activity relationship (SAR) studies have been conducted for various classes of isothiazole and thiazole derivatives, particularly in the context of drug discovery, no computational SAR studies focusing on this compound were identified. Such investigations would typically correlate computed molecular descriptors (like electrostatic potential, orbital energies, and steric parameters) with observed chemical reactivity or biological activity, providing insights for the design of new compounds.

Computational Prediction of Spectroscopic Features

Detailed computational predictions of spectroscopic features, such as Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) vibrational frequencies, for this compound are not available. For related compounds, DFT calculations have been shown to provide theoretical spectra that correlate well with experimental data, aiding in structural elucidation. researchgate.netmdpi.com The absence of such a study for this compound means that a theoretical validation of its spectroscopic properties is not possible at this time.

Molecular Docking Simulations for Binding Interaction Analysis

No molecular docking studies specifically featuring this compound as a ligand have been published. Molecular docking is a common computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. Numerous studies have performed docking simulations with other isothiazole or thiazole derivatives to explore their potential as inhibitors for various biological targets. nih.govnih.govdntb.gov.uadntb.gov.uanih.gov However, the binding interactions of this compound itself have not been computationally explored.

Advanced Research Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and reactivity.

For the isothiazole (B42339) class of compounds, X-ray diffraction has been instrumental in confirming molecular structures. Studies on isothiazole derivatives, such as the nucleoside analogue isotiazofurin, have revealed detailed conformational features, including the planarity of the isothiazole ring and the orientation of its substituents. nih.gov Similarly, the structures of various metal complexes incorporating isothiazole-derived ligands have been unequivocally established using this method. thieme-connect.comresearchgate.net While the specific crystal structure of Isothiazole-3-carbaldehyde is not widely published, analysis of related structures confirms the aromatic and planar nature of the isothiazole ring. medwinpublishers.com X-ray analysis would be expected to reveal the conformation of the carbaldehyde group relative to the heterocyclic ring, including the torsion angle between the aldehyde and the ring, and detail any significant intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking.

Key Structural Insights from X-ray Crystallography on Isothiazole Derivatives:

Ring Planarity: Confirms the aromatic, planar geometry of the isothiazole ring.

Bond Parameters: Provides precise measurements of C-S, S-N, N=C, C=C, and C-C bond lengths and angles.

Conformation: Determines the spatial orientation of substituents, like the carbaldehyde group, relative to the ring.

Intermolecular Forces: Elucidates non-covalent interactions (e.g., hydrogen bonds, halogen bonds) that govern the crystal packing. st-andrews.ac.uk

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of the parent isothiazole, the protons appear at distinct chemical shifts: H3 at ~8.72 ppm, H4 at ~7.26 ppm, and H5 at ~8.54 ppm. chemicalbook.com For this compound, the aldehyde proton (CHO) would appear significantly downfield, typically in the range of 9-10 ppm. The electron-withdrawing nature of the carbaldehyde group at the C3 position would influence the chemical shifts of the remaining ring protons, H4 and H5.

¹³C NMR spectroscopy provides complementary information. For the parent isothiazole, the carbon signals are observed with C3 at ~157.1 ppm, C4 at ~123.4 ppm, and C5 at ~146.9 ppm. cdnsciencepub.com In this compound, the aldehyde carbon would produce a characteristic signal in the highly deshielded region of 180-190 ppm.

For unambiguous assignment and confirmation of complex structures, advanced two-dimensional (2D) NMR techniques are employed. nih.govresearchgate.net

COSY (Correlation Spectroscopy): Identifies scalar coupling between adjacent protons, helping to map the H4-H5 connectivity in the isothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and confirming the position of the carbaldehyde substituent by observing correlations from H4 and H5 to the aldehyde carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the through-space proximity of atoms, providing insights into the solution-state conformation of derivatives. nih.gov

Table 1: Typical NMR Chemical Shifts (δ, ppm) for the Isothiazole Ring.
NucleusPosition 3Position 4Position 5
¹H~8.72~7.26~8.54
¹³C~157.1~123.4~146.9

Mass Spectrometry Techniques (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. When coupled with chromatographic techniques like Liquid Chromatography (LC-MS), it allows for the separation and identification of the compound in complex mixtures.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like isothiazole derivatives, often yielding the protonated molecular ion [M+H]⁺. nih.gov For this compound (C₄H₃NOS, MW: 113.14), this would correspond to an m/z of approximately 114.15. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. mdpi.com

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of the isothiazole ring typically involves cleavage of the weak S-N bond, followed by other characteristic losses. nih.govnih.gov

Table 2: Expected Mass Spectrometry Data for this compound.
ParameterExpected ValueTechnique
Molecular FormulaC₄H₃NOS-
Molecular Weight113.14 g/mol-
[M+H]⁺ Ion (ESI-MS)m/z 114.15ESI-MS
Molecular Ion M⁺ (GC-MS)m/z 113GC-MS

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive method used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent bands would be associated with the aldehyde group and the isothiazole ring. The C=O stretching vibration of the aldehyde is typically strong and sharp, appearing in the region of 1680-1710 cm⁻¹. The aldehyde C-H stretch usually presents as one or two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Vibrations associated with the isothiazole ring, such as C=N, C=C, and C-S stretching, would appear in the fingerprint region (below 1600 cm⁻¹). rsc.orgrsc.org Comparing the observed spectrum with calculated spectra from theoretical models can aid in the precise assignment of vibrational modes. rsc.org

Table 3: Characteristic FT-IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde (CHO)C=O Stretch1680 - 1710 (Strong)
Aldehyde (CHO)C-H Stretch~2720 and ~2820 (Weak)
Isothiazole RingC=N Stretch1500 - 1600
Isothiazole RingC=C Stretch1400 - 1550
Aromatic C-HC-H Stretch3000 - 3100

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of non-volatile compounds. d-nb.info

For a polar compound like this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance. d-nb.info The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Other chromatographic methods are also valuable:

Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive technique used for qualitatively monitoring the progress of a chemical reaction by observing the disappearance of reactants and the appearance of the product spot.

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. It can be used for purity analysis and, when coupled with a mass spectrometer (GC-MS), for definitive identification.

Other Specialized Spectroscopic Methods (e.g., UV-Vis for Solvatochromism)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions due to its conjugated system of the aromatic ring and the carbaldehyde group. The parent isothiazole shows an absorption maximum (λmax) around 244 nm. nist.gov The extended conjugation with the aldehyde group in this compound would be expected to shift this absorption to a longer wavelength (a bathochromic shift).

The study of solvatochromism, where the position of the absorption maximum changes with the polarity of the solvent, can provide insights into the electronic structure of the molecule, particularly the difference in dipole moment between the ground and excited states. emerald.com For molecules with significant charge-transfer character, a shift to longer wavelengths (positive solvatochromism) is often observed in more polar solvents. nih.govnih.gov This phenomenon is particularly relevant for "push-pull" derivatives of isothiazole, where electron-donating and electron-withdrawing groups are present on the ring.

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Efficient Synthetic Pathways

A primary focus of future research is the development of more efficient, sustainable, and scalable synthetic routes to isothiazole-3-carbaldehyde. medwinpublishers.com Current methods, while effective, may present limitations regarding atom economy, use of hazardous reagents, or multi-step procedures that are not ideal for large-scale production. Researchers are inspired to expand the chemistry of these compounds and search for new synthetic methods. researchgate.net

Future efforts should be directed towards:

Green Chemistry Approaches: Inspired by progress in the synthesis of related heterocycles like thiazoles, future work should prioritize the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions such as microwave or ultrasonic irradiation. bepls.com

Catalytic Methods: Exploring novel transition-metal or organocatalytic systems could provide more direct and selective pathways to the isothiazole (B42339) core, potentially from more readily available starting materials.

One-Pot and Multicomponent Reactions: Designing one-pot syntheses or multicomponent reactions (MCRs) would significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. mdpi.com

Table 1: Comparison of Current and Future Synthetic Approaches

Feature Current Methodologies Future Research Goals
Efficiency Often multi-step with moderate yields High-yield, one-pot procedures
Sustainability May use stoichiometric or hazardous reagents Catalytic, atom-economical, use of benign solvents
Scalability Can be challenging for industrial production Readily scalable with simple post-processing

| Starting Materials | Sometimes require pre-functionalized precursors | Utilization of simple, abundant feedstocks |

Exploration of Unconventional Reactivity and Chemical Transformations

Beyond its established role as an aldehyde, this compound possesses a unique electronic structure that suggests a rich and underexplored reactivity profile. The isothiazole ring itself is a valuable building block for creating novel molecular structures. medwinpublishers.com

Key areas for future investigation include:

Ring Transformation Reactions: A novel conceptual approach involves the "strategic atom replacement" to transform isothiazoles into other heterocyclic systems, such as N-alkyl pyrazoles. researchgate.net Investigating the specific conditions under which the this compound ring can be opened or rearranged could lead to completely new molecular scaffolds.

Photochemistry: The photochemistry of related heterocyclic compounds can be extremely complex, leading to novel rearrangements and decay products. mdpi.com Studying the photochemical behavior of this compound could uncover unique transformations and reactive intermediates.

C-H Functionalization: Direct functionalization of the C-H bonds on the isothiazole ring would provide a powerful and efficient way to synthesize more complex derivatives without the need for pre-installed leaving groups, aligning with the principles of step-economy.

Innovative Applications in Complex Chemical Synthesis

This compound and its parent ring system are useful synthetic intermediates. researchgate.net The isothiazole moiety is a component of various biologically active substances and ligands for metal complexes, highlighting its potential in constructing larger, functional molecules. researchgate.net

Future research should aim to leverage the unique properties of this aldehyde in:

Total Synthesis: Employing this compound as a key building block in the total synthesis of complex natural products or pharmaceuticals. Its distinct structure could serve as a linchpin in assembling intricate molecular architectures.

Medicinal Chemistry: The isothiazole ring is present in compounds with a wide range of biological activities. researchgate.netmdpi.com Systematically using this compound to generate libraries of diverse compounds for biological screening could lead to the discovery of new therapeutic agents. nih.govnih.gov

Materials Science: The electron-deficient nature of the isothiazole ring suggests potential applications in organic electronics. Incorporating this unit into polymers or small molecules could lead to new materials with interesting optical or electronic properties.

Integration of Cheminformatics and Machine Learning for Reaction Design and Prediction

The intersection of computational chemistry and synthetic chemistry offers powerful tools to accelerate discovery. The integration of molecular modeling and machine learning (ML) has become an indispensable part of reducing the time and cost of developing new molecules. nih.gov

Future progress in the chemistry of this compound can be significantly enhanced by:

Predictive Modeling: Using machine learning algorithms, trained on existing reaction data, to predict the outcomes of new reactions, identify optimal reaction conditions, and suggest novel synthetic pathways.

Virtual Screening: Employing computational docking and ML-based scoring functions to screen virtual libraries of this compound derivatives against biological targets, prioritizing the synthesis of the most promising candidates. nih.gov

DFT Calculations: Utilizing Density Functional Theory (DFT) to gain deeper insights into the electronic structure and reactivity of this compound. mdpi.com This can help rationalize observed reactivity and predict how the molecule will behave in unexplored chemical transformations.

Table 2: Application of Computational Tools in Isothiazole Chemistry

Computational Tool Application Area Potential Impact
Machine Learning Reaction Outcome Prediction Accelerates discovery of new reactions and optimizes conditions.
Molecular Docking Drug Discovery Identifies potential biological targets and prioritizes synthetic efforts. nih.gov
DFT Calculations Reactivity Analysis Provides fundamental understanding of electronic properties to guide reaction design. mdpi.com

| ADMET Prediction | Pharmacokinetic Profiling | Assesses drug-like properties of derivatives early in the design process. |

Q & A

Q. What are the established synthetic routes for Isothiazole-3-carbaldehyde, and what are their key methodological considerations?

this compound is typically synthesized via cyclization reactions of thioamide precursors or through functionalization of pre-formed isothiazole rings. Key steps include:

  • Cyclization : Using reagents like iodine or sulfuryl chloride to form the isothiazole ring from β-thiocyanato aldehydes .
  • Oxidation : Controlled oxidation of hydroxymethyl derivatives to avoid over-oxidation to carboxylic acids.
  • Purification : Chromatography or recrystallization to isolate the aldehyde, with monitoring via TLC or HPLC . Methodological rigor includes optimizing reaction conditions (temperature, solvent) and characterizing intermediates via NMR and IR spectroscopy .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should they be standardized?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm aldehyde proton (δ ~9.5–10 ppm) and ring structure. Use deuterated solvents (e.g., CDCl3_3) and internal standards (TMS) for calibration .
  • IR : Strong absorption bands for C=O (1680–1720 cm1^{-1}) and C=S (600–700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns. Standardization requires consistent instrument calibration and cross-referencing with published data to resolve discrepancies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility and respiratory irritancy.
  • Storage : In airtight containers under inert atmosphere (N2_2) to prevent oxidation. Refer to safety data sheets (SDS) for specific hazard codes and spill management .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity or stability data for this compound?

Contradictions often arise from variations in experimental conditions (e.g., pH, temperature). Strategies include:

  • Reproducibility Studies : Replicate experiments using identical reagents and protocols.
  • Computational Modeling : DFT calculations to predict stability under different conditions and identify reactive sites .
  • Cross-Validation : Compare results from multiple analytical techniques (e.g., X-ray crystallography via SHELX refinement and dynamic NMR).

Q. What strategies optimize the regioselective functionalization of this compound for targeted derivatives?

  • Protecting Groups : Use TEMPO or trityl groups to shield the aldehyde during ring functionalization.
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) to direct substitutions at specific positions.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the isothiazole ring . Monitor reaction progress via in-situ FTIR or GC-MS to adjust conditions dynamically.

Q. How can computational methods enhance the design of this compound-based inhibitors or ligands?

  • Docking Studies : Use software like AutoDock to predict binding affinities with biological targets (e.g., enzymes).
  • QSAR Modeling : Correlate electronic properties (HOMO/LUMO energies) with bioactivity data.
  • MD Simulations : Assess conformational stability in solvent environments. Validate predictions with in vitro assays and crystallographic data (e.g., SHELXL-refined protein-ligand structures ).

Methodological Guidance for Data Analysis

  • Contradiction Resolution : Apply statistical tools (e.g., ANOVA) to evaluate data variability and identify outliers .
  • Structural Validation : Cross-reference crystallographic data (SHELX-refined CIF files ) with spectroscopic results to confirm molecular geometry.
  • Ethical Reporting : Disclose all experimental parameters (e.g., solvent purity, instrument settings) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.